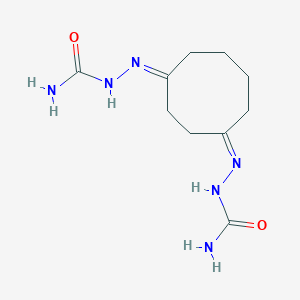![molecular formula C26H18N4O2S2 B296105 N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to have several biochemical and physiological effects that make it an interesting candidate for further research.
Wirkmechanismus
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves the inhibition of certain enzymes that are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in lab experiments include its potential anti-inflammatory and anti-tumor properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new compounds based on its structure. Additionally, more research is needed to fully understand the toxicity and safety of this compound.
Synthesemethoden
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine involves several steps. The first step involves the reaction of 1,3-benzothiazol-2-amine with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-bromo-1,3-benzothiazole to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine in scientific research are numerous. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C26H18N4O2S2 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
N-[4-[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxyphenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H18N4O2S2/c1-3-7-23-21(5-1)29-25(33-23)27-17-9-13-19(14-10-17)31-32-20-15-11-18(12-16-20)28-26-30-22-6-2-4-8-24(22)34-26/h1-16H,(H,27,29)(H,28,30) |
InChI-Schlüssel |
POHDBKOJOSDRKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)OOC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)

